3,5,7-Triaminoindazole
Description
Properties
Molecular Formula |
C7H9N5 |
|---|---|
Molecular Weight |
163.18 g/mol |
IUPAC Name |
1H-indazole-3,5,7-triamine |
InChI |
InChI=1S/C7H9N5/c8-3-1-4-6(5(9)2-3)11-12-7(4)10/h1-2H,8-9H2,(H3,10,11,12) |
InChI Key |
YEMKWBWXEDYERK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C(=NN2)N)N)N |
Origin of Product |
United States |
Chemical Reactions Analysis
Types of Reactions: 3,5,7-Triaminoindazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the amino groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted indazole derivatives.
Scientific Research Applications
3,5,7-Triaminoindazole has several scientific research applications, including:
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as inhibitors of enzymes and receptors involved in various diseases.
Biological Studies: It is used in biological studies to investigate its effects on cellular processes and pathways.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3,5,7-Triaminoindazole involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can act as an inhibitor of tyrosine kinases by binding to the hinge region of the enzyme, thereby blocking its activity . This interaction can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3,5,7-Trimethoxyflavone
Structure: A flavone derivative with methoxy groups at positions 3, 5, and 7 (distinct from amino-substituted indazole). Key Findings:
- Anti-inflammatory and Antioxidant Activity : Suppresses TNF-α-induced MMP-1 secretion (critical in skin damage) and reduces ROS, MAPKs, Akt, and COX-2 pathways in human dermal fibroblasts .
Mechanistic Table :
| Target Pathway | Effect of 3,5,7-Trimethoxyflavone | Reference |
|---|---|---|
| MMP-1 Secretion | 80% inhibition at 10 µM | |
| ROS Levels | 50% reduction | |
| HO-1 Expression | 2.5-fold increase |
1,2,3-Triazole-Containing Hybrids
Structure: Heterocyclic compounds with a 1,2,3-triazole ring, often conjugated with other pharmacophores (e.g., dihydropyrimidinones). Key Findings:
- Anticancer Activity : Hybrids synthesized via click chemistry exhibit cytotoxicity against cancer cell lines (e.g., IC₅₀ values < 10 µM in breast and colon cancers) .
- Drug Design Utility : The triazole ring enhances metabolic stability and bioavailability, making it a scaffold for lead optimization .
Activity Table :
| Hybrid Compound | Target Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Triazole-Dihydropyrimidinone | MCF-7 (Breast) | 8.2 | |
| Triazole-Quinoline | HCT-116 (Colon) | 6.7 |
3,5,7-Trihydroxy-4H-chromen-4-one (Chromone Derivative)
Structure : A chromone core with hydroxyl groups at positions 3, 5, and 6.
Key Findings :
Comparison with 3,5,7-Trimethoxyflavone :
| Property | 3,5,7-Trihydroxy-chromen-4-one | 3,5,7-Trimethoxyflavone |
|---|---|---|
| Substituents | Hydroxyl groups | Methoxy groups |
| Primary Activity | Antioxidant | Anti-inflammatory |
| BSA Binding | Yes | Not reported |
Key Contrasts and Mechanistic Insights
- Functional Groups Dictate Activity : Methoxy groups in trimethoxyflavone enhance lipophilicity and membrane permeability, favoring anti-inflammatory effects , while hydroxyl groups in chromone derivatives prioritize antioxidant interactions .
- Triazole vs. Indazole Cores: 1,2,3-Triazole hybrids leverage click chemistry for modular drug design , whereas indazole derivatives (e.g., 3,5,7-triaminoindazole) are unexplored in the provided evidence but may offer unique hydrogen-bonding capabilities due to amino substituents.
Preparation Methods
Critical Reaction Parameters:
-
Nitration Conditions : The nitration of 3-aminoindazole requires anhydrous conditions and temperatures between 0°C and 50°C to prevent over-nitration or decomposition.
-
Reduction Efficiency : Iron powder in hydrochloric acid achieves near-quantitative reduction of nitro groups to amines at 60–80°C, with yields exceeding 85% under optimized conditions.
A representative synthesis involves:
-
Nitration : 3-Aminoindazole is treated with fuming nitric acid (90%) and sulfuric acid (98%) at 30°C for 4 hours, yielding 3-amino-5,7-dinitroindazole.
-
Reduction : The dinitro intermediate is suspended in aqueous HCl (6 M) with iron powder and heated at 70°C for 6 hours, affording this compound as a crystalline solid.
Alkali-Promoted Isomerization of Carboxylic Acid Derivatives
US4051252A further describes the synthesis of this compound via isomerization of indazole carboxylic acid derivatives. For example, 3-amino-6-chloroindazole-2-carboxylic acid ethyl ester undergoes thermal rearrangement in quinoline at 160°C, followed by hydrolysis and reduction to yield the triamino product.
Comparative Analysis of Isomerization Conditions:
| Precursor | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 3-Amino-6-chloroindazole-2-CE | Quinoline | 160 | 1.5 | 65 |
| 3-Amino-5-CF₃-indazole-1-CE | Xylene | 135–140 | 0.25 | 86 |
CE = Carboxylic acid ethyl ester; Data sourced from US4051252A.
Multi-Step Synthesis via Phthalimide Protection
EP0090972A2 details a phthalimide-mediated route to this compound derivatives. The protocol involves:
-
Protection : 3-Aminoindazole is reacted with phthalic anhydride to form 3-phthalimidoindazole, shielding the amino group during subsequent reactions.
-
Alkylation : The protected indazole is treated with 1-(3-chloropropyl)morpholine in DMF at 80°C, introducing a morpholinoalkyl side chain.
-
Deprotection : Hydrazine hydrate cleaves the phthalimide group, regenerating the primary amine.
-
Final Amination : Additional nitration-reduction steps introduce amino groups at the 5- and 7-positions.
This method offers excellent regiocontrol but requires stringent anhydrous conditions and prolonged reaction times (24–48 hours).
Comparative Evaluation of Synthetic Routes
The table below summarizes the advantages and limitations of the principal methods:
Q & A
Q. Table 1. Key Synthetic Parameters for Triazole Derivatives
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Reaction Time | 12–18 hours (reflux) | |
| Solvent | DMSO or ethanol with acetic acid | |
| Purification Method | Crystallization (water-ethanol) | |
| Yield Range | 60–70% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
